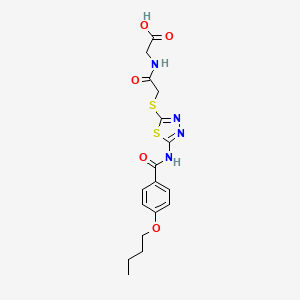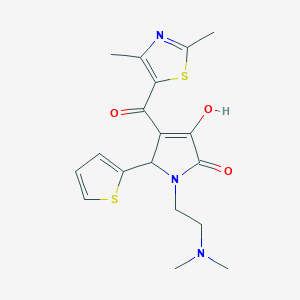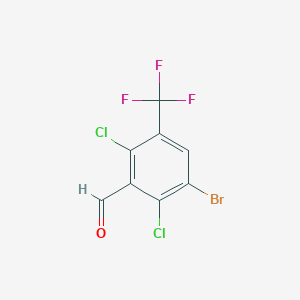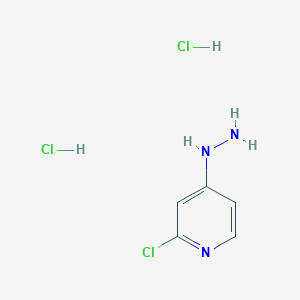![molecular formula C22H22F3N3O4S B2868104 Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate CAS No. 383146-98-3](/img/structure/B2868104.png)
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is a complex organic compound with a unique structure that includes a quinazoline core, a trifluoromethylbenzyl group, and a sulfanyl propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Trifluoromethylbenzyl Group: This step involves the alkylation of the quinazoline core with a trifluoromethylbenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the Sulfanyl Propanoate Moiety: This is typically done through a thiol-ene reaction, where a thiol derivative is reacted with an alkene under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be emphasized.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Demethylated products or substituted methoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is studied for its potential as a pharmacophore. Its quinazoline core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the sulfanyl propanoate moiety can participate in covalent bonding with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)butanoate: Similar structure but with a butanoate moiety instead of a propanoate moiety.
Uniqueness
Methyl 3-({4-imino-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-2-quinazolinyl}sulfanyl)propanoate is unique due to its combination of a quinazoline core, a trifluoromethylbenzyl group, and a sulfanyl propanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
methyl 3-[4-imino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-2-yl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S/c1-30-17-10-15-16(11-18(17)31-2)27-21(33-8-7-19(29)32-3)28(20(15)26)12-13-5-4-6-14(9-13)22(23,24)25/h4-6,9-11,26H,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKAMBMVROOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCCC(=O)OC)CC3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2868021.png)
![1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868022.png)
![5-Isopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2868024.png)
![4-(4-Cyclohexylphenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2868028.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868029.png)



![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)

![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)
![7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2868042.png)
![N-[(3-methoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2868043.png)

